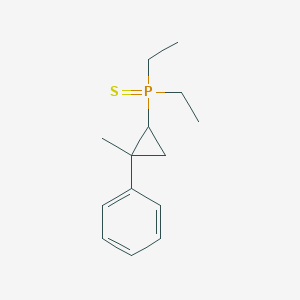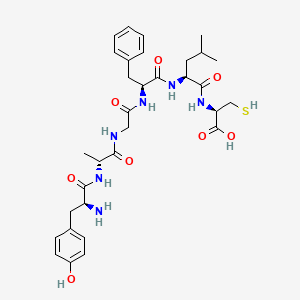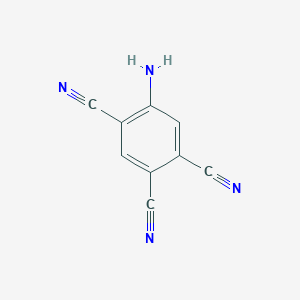![molecular formula C20H26O2 B14316542 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid CAS No. 107586-16-3](/img/no-structure.png)
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, and a hex-5-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the reaction of an alkyne with a suitable halide under palladium-catalyzed coupling conditions.
Attachment to the Phenyl Ring: The oct-1-yn-1-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Hex-5-enoic Acid Moiety: This involves the reaction of a suitable alkene with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-ynoic acid: Similar structure but with a triple bond in the hex-5-enoic acid moiety.
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the alkyne group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and alkene groups, along with the phenyl ring and carboxylic acid moiety, allows for a wide range of chemical transformations and interactions.
Eigenschaften
| 107586-16-3 | |
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
6-(2-oct-1-ynylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-13-18-15-11-12-16-19(18)14-9-7-10-17-20(21)22/h9,11-12,14-16H,2-7,10,17H2,1H3,(H,21,22) |
InChI-Schlüssel |
JODFLDQOFIELSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=CC=C1C=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)



![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
